Milenperone vs. Haloperidol and Placebo: Efficacy in Reducing Aggressive Behavior in Psychogeriatric Patients
In a double-blind, placebo-controlled study of 20 non-psychotic psychogeriatric patients, the addition of milenperone (2 x 10 mg daily) to pre-existing medication led to a significant decrease in aggressiveness scores on the Paranoid Belligerence Scale compared to placebo [1]. The improvement was dose-dependent, with a significant effect observed only when the dose was doubled to 20 mg daily. Critically, the study noted that the severity and frequency of side effects did not increase, differentiating its safety profile from established drugs like haloperidol, which are known for a higher risk of extrapyramidal side effects.
| Evidence Dimension | Aggression reduction |
|---|---|
| Target Compound Data | Significant decrease on Paranoid Belligerence Scale |
| Comparator Or Baseline | Placebo: No significant change |
| Quantified Difference | Statistically significant improvement with milenperone vs. placebo (p-value not provided in abstract, but noted as significant). |
| Conditions | 20 non-psychotic psychogeriatric patients; 6-week study; 2x10 mg daily milenperone added to existing medication. |
Why This Matters
This provides evidence of milenperone's specific anti-aggressive efficacy in a vulnerable patient population, with a favorable side-effect profile compared to placebo, a key differentiator from other neuroleptics like haloperidol.
- [1] H. De Cuyper, H. M. van Praag, and D. Verstraeten, 'The effect of milenperone on the aggressive behavior of psychogeriatric patients. A double-blind placebo-controlled study', Neuropsychobiology, 1985, 13(1-2), 1-6. PMID: 2863777. View Source
